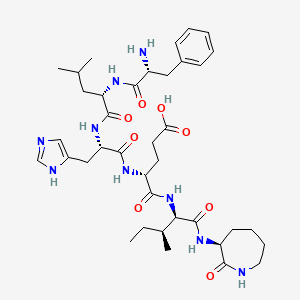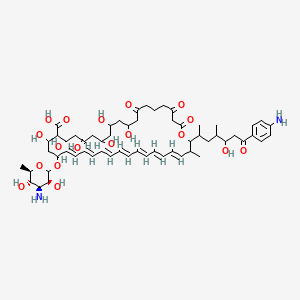
CC214-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CC214-2 is a selective mTOR kinase inhibitor.
Wissenschaftliche Forschungsanwendungen
1. Glioblastoma Treatment
CC214-2, along with CC214-1, has shown significant potential in the treatment of glioblastomas, particularly those activated by EGFRvIII. These compounds effectively inhibit both mTORC1 and mTORC2 signaling, thereby suppressing tumor growth. Their efficacy is enhanced in tumors with high mTOR activation, such as those with EGFRvIII expression and PTEN loss. Notably, CC214 compounds induce autophagy in tumor cells, which is a key factor in their mechanism of action. Combining CC214-2 with autophagy inhibitors can sensitize glioblastoma cells to cell death, suggesting a new therapeutic approach for these tumors (Gini et al., 2013).
2. Discovery and Optimization
CC214-2 was identified through a process of core modification from an initial series of compounds. It is a selective inhibitor of mTOR kinase and has demonstrated significant anti-tumor activity in vivo, particularly in a prostate cancer xenograft model. CC214-2 has shown to effectively block mTORC1 and mTORC2 signaling pathways, which are critical in cancer cell growth and survival. This discovery highlights the importance of structural modifications in drug development for improved therapeutic efficacy (Mortensen et al., 2013).
Eigenschaften
CAS-Nummer |
1228012-18-7 |
|---|---|
Produktname |
CC214-2 |
Molekularformel |
C20H25N5O3 |
Molekulargewicht |
383.45 |
IUPAC-Name |
6-[6-(2-Hydroxypropan-2-yl)pyridin-3-yl]-4-[(tetrahydro-2H-pyran-4-yl)methyl]-3,4-dihydropyrazino[2,3-b]pyrazin-2(1H)-one |
InChI |
InChI=1S/C20H25N5O3/c1-20(2,27)16-4-3-14(9-21-16)15-10-22-18-19(23-15)25(12-17(26)24-18)11-13-5-7-28-8-6-13/h3-4,9-10,13,27H,5-8,11-12H2,1-2H3,(H,22,24,26) |
InChI-Schlüssel |
UWUPKVZQISLSSA-UHFFFAOYSA-N |
SMILES |
O=C1CN(CC2CCOCC2)C3=NC(C4=CC=C(C(C)(O)C)N=C4)=CN=C3N1 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
CC2142; CC214-2; CC214 2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-{4-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-3,5-dimethyl-1H-pyrazol-1-yl}-3-methyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B606444.png)

![Methyl N-({(2s,3s)-3-[(Propylamino)carbonyl]oxiran-2-Yl}carbonyl)-L-Isoleucyl-L-Prolinate](/img/structure/B606447.png)
![6'-amino-N-(2-morpholinooxazolo[4,5-b]pyridin-6-yl)-[2,3'-bipyridine]-6-carboxamide](/img/structure/B606448.png)





